Benzyl 3-phenyl-L-alaninate is a derivative of phenylalanine, a naturally occurring essential amino acid. It is classified as an amino acid ester due to the presence of the benzyl ester group (-COOCH2C6H5) attached to the carboxyl group of phenylalanine. While its biological activity has been studied in the context of sickle cell disease , its primary role in scientific research appears to be as a synthetic building block in the development of more complex molecules.
Benzyl 3-phenyl-L-alaninate is an organic compound that belongs to the class of amino acid derivatives. It features a benzyl group and a phenyl group attached to the amino acid alanine, specifically at the carboxyl position. This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly due to its structural similarity to biologically active molecules.
Benzyl 3-phenyl-L-alaninate can be synthesized from commercially available starting materials, including L-alanine and benzyl bromide. The compound may also be derived through various synthetic pathways involving amino acids and aromatic compounds.
This compound is classified as an amino acid derivative, specifically a substituted alanine. It is characterized by the presence of both aromatic and aliphatic components, which contribute to its unique chemical properties.
The synthesis of Benzyl 3-phenyl-L-alaninate typically involves nucleophilic substitution reactions. A common method includes:
Benzyl 3-phenyl-L-alaninate has a complex structure characterized by:
The molecular formula is , with a molecular weight of approximately 271.31 g/mol. The compound exhibits specific stereochemistry due to the chiral center at the alpha carbon.
Benzyl 3-phenyl-L-alaninate can participate in several chemical reactions:
These reactions typically require specific conditions such as temperature control and pH adjustment to favor product formation while minimizing side reactions.
The mechanism of action for Benzyl 3-phenyl-L-alaninate in biological systems may involve:
Studies indicate that compounds similar in structure can modulate neurotransmitter levels, suggesting potential therapeutic applications in neuropharmacology.
Benzyl 3-phenyl-L-alaninate has several scientific uses:
The umpolung strategy revolutionizes traditional peptide coupling by reversing the polarity of conventional electrophile-nucleophile interactions during C–N bond formation. This approach employs α-bromo nitroalkanes as acyl anion equivalents that react with N-iodosuccinimide (NIS)-activated amines. Key mechanistic studies reveal a radical-mediated pathway initiated by single-electron transfer between the amine and NIS, generating nitrogen-centered radical cations. Subsequent nucleophilic attack by the nitronate anion forms a carbon-nitrogen bond under mild conditions. The presence of molecular oxygen significantly accelerates this process by promoting radical chain propagation and preventing unwanted reduction byproducts. This method demonstrates remarkable functional group tolerance, enabling direct amidation without pre-activation of carboxylic acid groups – a significant advantage over conventional peptide coupling reagents [2] [6].
N-Iodosuccinimide serves as a dual-function reagent in umpolung amide synthesis, acting as both an electrophilic halogen source and an oxidant. Experimental protocols utilize NIS (1.0 equivalent) to activate the amine component while simultaneously oxidizing the nitroalkane precursor. The reaction proceeds optimally in biphasic solvent systems (2-Me-THF/H₂O, 200:35 mL) with cesium carbonate (3.2 equivalents) as base at room temperature. Oxygen sparging further enhances reaction efficiency by regenerating the active halogen species. Following C–N bond formation, the critical hydrolysis step converts the α-amino nitroalkane intermediate to the corresponding amide. Quenching with saturated aqueous sodium thiosulfate reduces residual iodine species, preventing over-oxidation and simplifying purification. This methodology achieves moderate yields (56%) of protected dipeptides like benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate while maintaining excellent stereochemical integrity [2].
Table 1: Key Reaction Parameters in Umpolung Synthesis of Benzyl 3-phenyl-L-alaninate Derivatives
Parameter | Optimal Condition | Effect on Reaction |
---|---|---|
N-Iodosuccinimide | 1.0 equiv | Activates amine; initiates radical pathway |
Solvent System | 2-Me-THF/H₂O (200:35 mL) | Biphasic system enhances reaction kinetics |
Base | Cs₂CO₃ (3.2 equiv) | Maintains alkaline conditions |
Reaction Time | 24 hours | Ensures complete conversion |
Oxygen Environment | Balloon | Accelerates radical chain propagation |
Quenching Agent | Sat. aq. Na₂S₂O₃ (50 mL) | Reduces iodine byproducts |
Overall Yield | 56% | For crystallized dipeptide product |
Asymmetric synthesis of benzyl 3-phenyl-L-alaninate leverages chiral phase-transfer catalysts (PTCs) to control stereochemistry at the α-carbon. Cinchona alkaloid-derived PTCs (e.g., O-(9)-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) facilitate enantioselective alkylation of glycine benzyl ester Schiff bases. These catalysts operate through a cation-binding mechanism where the quaternary ammonium cation forms ion pairs with the glycine enolate while the chiral pocket sterically directs benzylation to the si or re face. Critical parameters include: solvent polarity (toluene > dichloromethane), concentrated NaOH (50% w/v) as aqueous phase, and temperatures maintained at –40°C to minimize racemization. This approach achieves enantiomeric excesses >99% for protected L-phenylalanine benzyl ester derivatives, providing a scalable alternative to resolution techniques. The benzyl ester group remains stable throughout the alkylation, serving both as a protecting group and as a crystallization handle for final purification [4].
Table 2: Phase-Transfer Catalysts for Enantioselective Alaninate Synthesis
Catalyst Type | Substrate | ee (%) | Reaction Conditions |
---|---|---|---|
Cinchonidinium anthracenylmethyl | Glycine benzyl ester imine | >99 | Toluene/50% NaOH, –40°C |
N-Spiro ammonium fluorides | N-(diphenylmethylene)glycinate | 95 | Toluene/30% KOH, –20°C |
Tartaric acid-derived bis-ammonium | Ethyl glycinate benzophenone | 92 | Cyclohexane/40% NaOH, –30°C |
The benzyl ester moiety in 3-phenyl-L-alaninate derivatives serves multiple functions beyond carboxylate protection: it enhances crystalline properties of intermediates and minimizes racemization during peptide coupling. Stereochemical integrity is maintained through optimized reaction protocols employing Schotten-Baumann conditions (0°C, aqueous NaOH/organic solvent) for esterification. Critical to preserving chirality is avoiding strong nucleophiles near the stereogenic center and maintaining pH >10 during aqueous workups. The benzyl group can be selectively removed via catalytic hydrogenation (Pd/C, H₂) without epimerization, unlike acid-labile protecting groups (e.g., tert-butyl esters) that require acidic deprotection conditions potentially harmful to acid-sensitive functionalities. Chiral HPLC analysis (Chiralcel AD-H column, 20% iPrOH/hexanes) confirms >99% enantiomeric retention throughout protection/deprotection cycles, validating benzyl ester as the optimal protecting group for stereosensitive applications [2] [5].
Solid-phase peptide synthesis (SPPS) offers distinct advantages over solution-phase methods for synthesizing benzyl 3-phenyl-L-alaninate-containing peptides, particularly regarding purification efficiency and scalability.
Resin-based synthesis employs para-hydroxymethylphenoxymethyl-polystyrene (HMP) resin, where the C-terminal benzyl ester forms a hydrolytically stable linkage through Williamson ether synthesis. This enables:
Conversely, solution-phase synthesis of the dipeptide benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate utilizes cesium carbonate-mediated coupling in 2-Me-THF/H₂O, followed by silica pad filtration (600 mL EtOAc:hexanes) and crystallization from toluene/cyclohexane (3:2). While achieving moderate yields (56%), this approach requires extensive extraction (3×50 mL EtOAc) and drying (MgSO₄) procedures.
Critical metrics comparison:
The choice between methodologies depends on peptide length: SPPS excels for sequences <5 residues, while solution-phase proves superior for dipeptide units like benzyl 3-phenyl-L-alaninate derivatives requiring minimal purification [2] [4].
Table 3: Synthesis Method Comparison for Benzyl 3-phenyl-L-alaninate Derivatives
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Typical Yield | 85-92% (stepwise) | 56% (dipeptide crystallization) |
Purification Method | Resin filtration/washes | Silica pad, crystallization |
Reaction Scale | <5 mmol | >10 mmol demonstrated |
Solvent Consumption | 50 mL/g product | 150 mL/g product |
Coupling Time | 2 hours/amino acid | 24 hours |
Stereochemical Integrity | >99% ee maintained | >99% ee maintained |
Key Advantage | Automated repetitive synthesis | No linker cleavage step required |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: